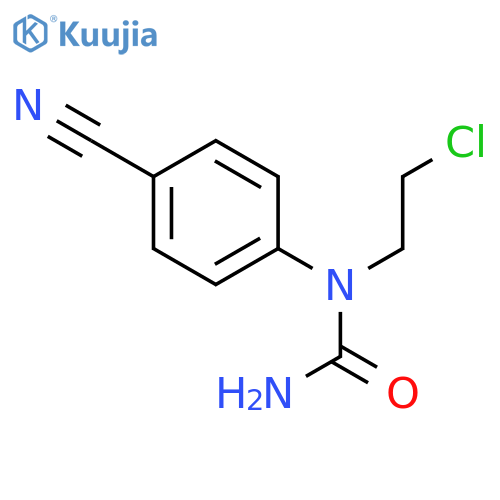Cas no 13908-43-5 (N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea)

13908-43-5 structure
商品名:N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea
CAS番号:13908-43-5
MF:C10H10ClN3O
メガワット:223.658900737762
MDL:MFCD08689732
CID:146574
PubChem ID:254304
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(2-Chloroethyl)-1-(4-cyanophenyl)urea
- N-(2-CHLOROETHYL)-N'-(4-CYANOPHENYL)UREA
- Urea,N-(2-chloroethyl)-N'-(4-cyanophenyl)-
- 1-(2-Chloroethyl)-3-(p-cyanophenyl)urea
- N-(2-Chloroethyl)-N'-(4-Cyanophenyl)-Urea
- J-502982
- DTXSID70291827
- SCHEMBL8576539
- 1-(2-chloroethyl)-3-(4-cyanophenyl)urea
- FT-0680996
- NSC78514
- Urea, N-(2-chloroethyl)-N'-(4-cyanophenyl)-
- NCIOpen2_004285
- 3-(2-chloroethyl)-1-(4-cyanophenyl)urea
- FA-0884
- MFCD08689732
- NSC-78514
- 162478-62-8
- N-(2-CHLOROETHYL)-N/'-(4-CYANOPHENYL)UREA
- AKOS005072749
- CS-0357643
- 13908-43-5
- N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea
-
- MDL: MFCD08689732
- インチ: InChI=1S/C10H10ClN3O/c11-5-6-13-10(15)14-9-3-1-8(7-12)2-4-9/h1-4H,5-6H2,(H2,13,14,15)
- InChIKey: DMHSQTUNXMNMTH-UHFFFAOYSA-N
- ほほえんだ: ClCCNC(NC1=CC=C(C#N)C=C1)=O
計算された属性
- せいみつぶんしりょう: 223.05100
- どういたいしつりょう: 223.0512396g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- ゆうかいてん: 145-147
- PSA: 64.92000
- LogP: 2.38248
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea セキュリティ情報
- 危害声明: Irritant
-
危険物標識:

- 危険レベル:IRRITANT
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB235776-1 g |
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, 95%; . |
13908-43-5 | 95% | 1 g |
€187.10 | 2023-07-20 | |
| Alichem | A019114994-1g |
1-(2-Chloroethyl)-1-(4-cyanophenyl)urea |
13908-43-5 | 95% | 1g |
151.20 USD | 2021-06-17 | |
| abcr | AB235776-500mg |
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, 95%; . |
13908-43-5 | 95% | 500mg |
€132.00 | 2025-02-27 | |
| A2B Chem LLC | AA59632-10g |
1-(2-Chloroethyl)-1-(4-cyanophenyl)urea |
13908-43-5 | >95% | 10g |
$802.00 | 2024-04-20 | |
| A2B Chem LLC | AA59632-5mg |
1-(2-Chloroethyl)-1-(4-cyanophenyl)urea |
13908-43-5 | >95% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AA59632-5g |
1-(2-Chloroethyl)-1-(4-cyanophenyl)urea |
13908-43-5 | >95% | 5g |
$540.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428313-5g |
1-(2-Chloroethyl)-3-(4-cyanophenyl)urea |
13908-43-5 | 95+% | 5g |
¥2076 | 2023-04-15 | |
| Apollo Scientific | OR12058-10g |
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea |
13908-43-5 | 10g |
£264.00 | 2023-08-31 | ||
| Alichem | A019114994-5g |
1-(2-Chloroethyl)-1-(4-cyanophenyl)urea |
13908-43-5 | 95% | 5g |
316.80 USD | 2021-06-17 | |
| abcr | AB235776-5 g |
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea, 95%; . |
13908-43-5 | 95% | 5 g |
€478.80 | 2023-07-20 |
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea 関連文献
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
13908-43-5 (N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea) 関連製品
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:13908-43-5)N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea

清らかである:99%
はかる:5g
価格 ($):226.0